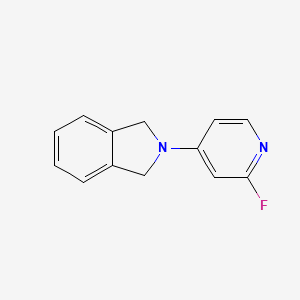

2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole

Overview

Description

The compound “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “this compound” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications

Electrophilic Substitution Reactions

Research has explored electrophilic substitution reactions of 2-aryl-2H-isoindoles, which are structurally related to the query compound. These studies demonstrate the formation of 1-trifluoroacetyl-2-aryl-2H-isoindoles and 1-alkylthio-2-aryl-2H-isoindoles through reactions with trifluoroacetic anhydride in pyridine, highlighting the versatility of isoindole derivatives in organic synthesis (Kreher, Feldhoff, & Jelitto, 1988).

Synthesis of Potential Serotonin Reuptake Inhibitors

Isoindole derivatives have been synthesized for potential application as selective serotonin reuptake inhibitors. The synthesis of 2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles demonstrates the compound's relevance in medicinal chemistry, particularly in the development of new therapeutic agents (KapplesKevin & Shutske, 1997).

Biotransformation Studies

A study on the biotransformation of aminoisoindoles, closely related to the query compound, revealed an unusual metabolic pathway involving ring-opening reactions. This research provides insight into the metabolic fate of such compounds, which is crucial for the development of pharmaceuticals (Lindgren et al., 2013).

Palladium-Catalyzed Hydride Reduction

Research on the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates the compound's potential in synthetic organic chemistry. This reaction pathway offers a method for modifying isoindole derivatives, contributing to the versatility of these compounds in chemical synthesis (Hou et al., 2007).

Mechanism of Action

Target of Action

The primary target of the compound 2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole is the acetylcholine (ACh) release-enhancing system . Acetylcholine is a neurotransmitter that plays a crucial role in the functioning of the nervous system .

Mode of Action

This compound interacts with its targets by enhancing the release of acetylcholine . This results in increased levels of acetylcholine in the nervous tissue of the brain .

Biochemical Pathways

The compound this compound affects the acetylcholine release pathway . The increased levels of acetylcholine can lead to enhanced neuronal communication, which may have downstream effects on cognitive function .

Pharmacokinetics

The pharmacokinetic properties of this compound include good oral bioavailability and an improved pharmacokinetic profile compared to similar compounds . The compound has a half-life of 2 hours in rats, which is 4-fold greater than that of similar compounds . It also shows a 6-fold improvement in brain-plasma distribution over similar compounds .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine in the nervous tissue of the brain . This can lead to enhanced neuronal communication and potentially improved cognitive function .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” is not available, similar compounds have been associated with potential hazards such as skin irritation and respiratory irritation .

Future Directions

The future directions for research on “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” could involve further exploration of its synthesis, properties, and potential applications. Given the neuroactive properties of related compounds, it may be of interest to investigate its potential use in neurological research or therapeutics .

Properties

IUPAC Name |

2-(2-fluoropyridin-4-yl)-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFQCKRPBIUEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=CC(=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

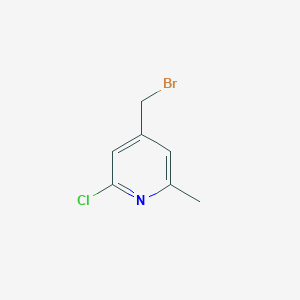

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1488057.png)

![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)

![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)